E3 Ligase Ligand-linker Conjugate 58
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Overview
Description
E3 Ligase Ligand-linker Conjugate 58 is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target binding unit, a linker, and an E3 ligase binding moiety. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, a cellular mechanism responsible for protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 58 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This ligand is then attached to a linker molecule through a series of chemical reactions. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final step involves the conjugation of the linker to the target binding unit, forming the complete PROTAC molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 58 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the original compound .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 58 has numerous applications in scientific research, including:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 58 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 58 include:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: Utilize von Hippel-Lindau as the E3 ligase ligand.
MDM2-based PROTACs: Utilize MDM2 as the E3 ligase ligand.
Uniqueness
This compound is unique due to its specific ligand-linker combination, which provides distinct binding properties and degradation efficiency compared to other PROTACs . This uniqueness allows for targeted degradation of specific proteins that may not be effectively targeted by other PROTACs .
Properties
Molecular Formula |
C28H37N5O6 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
tert-butyl 4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H37N5O6/c1-28(2,3)39-27(38)32-10-8-18(9-11-32)17-30-12-14-31(15-13-30)19-4-5-20-21(16-19)26(37)33(25(20)36)22-6-7-23(34)29-24(22)35/h4-5,16,18,22H,6-15,17H2,1-3H3,(H,29,34,35) |
InChI Key |
NCSLSIAFPCTEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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